molecular formula C14H18N2O4S B2626473 N-(4-Methyl-2-morpholin-4-ylsulfonylphenyl)prop-2-enamide CAS No. 2305339-52-8

N-(4-Methyl-2-morpholin-4-ylsulfonylphenyl)prop-2-enamide

Cat. No. B2626473
CAS RN: 2305339-52-8
M. Wt: 310.37
InChI Key: LFBPHZDECGAVMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been studied. For example, a strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . Their reactions with arylsulfonyl azides were studied .


Molecular Structure Analysis

The molecular structure of related compounds like prop-2-enamide has been analyzed . The molecular formula of prop-2-enamide is C9H15N3O3, with an average mass of 213.234 Da and a mono-isotopic mass of 213.111343 Da .


Chemical Reactions Analysis

The chemical reactions of related compounds have been studied. For instance, the reactions of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides with arylsulfonyl azides were studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For example, prop-2-enamide is known to have a molecular formula of C9H15N3O3 .

properties

IUPAC Name

N-(4-methyl-2-morpholin-4-ylsulfonylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-3-14(17)15-12-5-4-11(2)10-13(12)21(18,19)16-6-8-20-9-7-16/h3-5,10H,1,6-9H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBPHZDECGAVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=C)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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